2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Description
2-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound featuring a triazolopyridazine core substituted with a phenyl group at position 6 and a 4-fluorophenylpiperazine moiety linked via a ketone-containing ethyl chain. The compound’s crystallographic data (triclinic system, space group P1, with unit cell parameters a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å) suggests a compact, planar conformation that may influence its binding interactions . Structurally related to bromodomain and extraterminal (BET) inhibitors, this compound shares key pharmacophoric elements with molecules targeting epigenetic regulators, such as BRD4 . The 4-fluorophenylpiperazine group may enhance solubility and receptor affinity, while the phenyl substituent at position 6 likely contributes to hydrophobic interactions within binding pockets.
Properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2/c24-18-6-8-19(9-7-18)27-12-14-28(15-13-27)22(31)16-29-23(32)30-21(26-29)11-10-20(25-30)17-4-2-1-3-5-17/h1-11H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKIZXGSTSRNTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to inhibit c-met kinase, a protein that plays a crucial role in cell growth, survival, and migration.
Mode of Action
For instance, certain [1,2,4]triazolo[4,3-a]pyrazine derivatives have been shown to inhibit c-Met kinase, thereby preventing the activation of downstream signaling pathways involved in cell proliferation and survival.
Biological Activity
The compound 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 401.44 g/mol. The structure features a triazolo-pyridazine framework that is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.44 g/mol |
| CAS Number | 1142205-38-6 |
| PubChem CID | 25220039 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 1.4 μM against the MDA-MB-231 breast cancer cell line, showcasing its potential as an anticancer agent .
Mechanism of Action:
The mechanism by which this class of compounds exerts its anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. Studies suggest that they may interact with specific receptors or enzymes that are crucial for tumor growth.
Neuropharmacological Effects
The piperazine moiety in the compound is known for its neuroactive properties. Compounds containing piperazine derivatives have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating psychiatric disorders.
Case Study:
A study examining similar piperazine derivatives found that they exhibited anxiolytic effects in animal models, indicating that this compound may also possess similar properties .
In vitro and In vivo Studies
In vitro Testing:
The biological activity was assessed using various human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The results indicated a dose-dependent cytotoxicity, with notable selectivity towards cancer cells over normal cells.
In vivo Testing:
Animal models have been employed to evaluate the therapeutic efficacy and safety profile of the compound. Preliminary results suggest that it may reduce tumor size significantly without severe side effects, although further studies are required to confirm these findings.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of the compound is crucial for its development as a therapeutic agent. Initial assessments indicate moderate absorption and distribution characteristics, with metabolism primarily occurring in the liver.
Toxicology Studies:
Toxicological evaluations have shown that high doses can lead to mild gastrointestinal disturbances. However, at therapeutic doses, the compound appears to be well-tolerated .
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit significant anticonvulsant properties. In particular, studies have demonstrated that related piperazine derivatives can effectively suppress seizure activity in various models, suggesting a potential use in treating epilepsy and other seizure disorders. For example, compounds with similar structural motifs have shown protective effects in picrotoxin-induced convulsion models .
Antitumor Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The presence of specific substituents on the phenyl ring enhances its cytotoxic effects, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Properties
Emerging studies suggest that this compound may possess antimicrobial activity. Preliminary data indicates effectiveness against various bacterial strains, which could pave the way for new antibiotic developments. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Synthetic Pathways
The synthesis of 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Final modifications to achieve the desired functional groups.
Example Synthesis Reaction
A representative synthesis may involve treating a pyridazine derivative with a piperazine derivative in the presence of coupling agents under controlled conditions to yield the target compound with high purity .
Case Study 1: Anticonvulsant Screening
In a systematic study involving several synthesized analogs of this compound, researchers found that specific substitutions on the triazole ring significantly enhanced anticonvulsant activity. The most potent analog exhibited an effective dose (ED50) comparable to existing anticonvulsants .
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer potential of this compound against MCF-7 breast cancer cells. The results indicated that certain derivatives displayed IC50 values lower than standard chemotherapeutic agents, highlighting their potential as effective alternatives .
Case Study 3: Antimicrobial Testing
A recent investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed substantial inhibition zones in agar diffusion tests, suggesting its viability as a new antimicrobial agent .
Comparison with Similar Compounds
AZD5153: A Bivalent Bromodomain Inhibitor
AZD5153, (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one, is a bivalent BET inhibitor optimized for BRD4 potency. Unlike the target compound, AZD5153 features a piperidine-piperazine scaffold and a methoxy-triazolopyridazine core, enabling simultaneous binding to two bromodomains. This bivalency enhances cellular potency (IC50 < 10 nM) and in vivo efficacy, as demonstrated by tumor growth inhibition in xenograft models . In contrast, the monovalent structure of the target compound may limit its potency but could improve metabolic stability due to reduced molecular weight.
Morpholinyl-Substituted Derivatives
The compound 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one () replaces the phenyl group at position 6 with a morpholinyl moiety. However, this substitution may reduce membrane permeability or target engagement in hydrophobic binding pockets .
Dichlorophenyl and Trifluoromethyl Derivatives
Compounds such as those in and incorporate dichlorophenyl or trifluoromethyl groups. For example, 6-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine () exhibits bulkier substituents, which may enhance target selectivity but reduce metabolic stability. The trifluoromethyl group’s electron-withdrawing effects could alter binding kinetics compared to the target compound’s fluorophenyl group .
Pyridazinone and Pyrazinone Analogues
and describe compounds with pyridazinone or pyrazinone cores. For instance, 8-amino-6-(4-(oxiran-2-ylmethoxy)phenyl)-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one () introduces an oxirane group, which may confer reactivity for covalent binding. Such structural variations highlight the importance of the triazolopyridazine core in maintaining BET inhibitory activity .
Comparative Analysis of Key Properties
Research Findings and Implications
- Bivalent vs. Monovalent Binding: AZD5153’s bivalent design demonstrates that dual bromodomain engagement significantly enhances potency . The target compound’s monovalent structure may require optimization of substituents to compensate for reduced avidity.
- Substituent Effects : The 4-fluorophenyl group in the target compound and AZD5153 improves receptor affinity through π-π stacking and hydrophobic interactions. In contrast, morpholinyl or trifluoromethyl groups alter solubility and electronic properties, impacting bioavailability .
- Crystallographic Insights : The triclinic crystal structure of the target compound suggests a rigid conformation that may favor binding to planar protein surfaces, such as acetylated lysine pockets in BET proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
